5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

説明

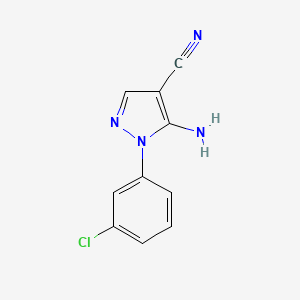

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 5-position, a 3-chlorophenyl group at the 1-position, and a cyano group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the desired pyrazole compound.

Reaction Conditions:

Step 1: 3-chlorobenzaldehyde + hydrazine hydrate → hydrazone

Step 2: Hydrazone + malononitrile → this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

化学反応の分析

Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Mechanism : The chloro group activates the phenyl ring for NAS via resonance withdrawal, directing electrophiles to the para position. Iron or copper catalysts enhance reactivity .

Amino Group Transformations

The primary amine participates in condensation and derivatization:

-

Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form 5-acetamido-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (92% yield) .

-

Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol at reflux to yield imine derivatives, useful as ligands in coordination chemistry .

Cyano Group Reactivity

The -CN group can be hydrolyzed or reduced:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (50%), 100°C, 8h | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | Intermediate for drug design |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 25°C, 2h | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-methylamine | Bioactive amine derivatives |

Pyrazole Ring Functionalization

Despite deactivation by -CN and -NH₂ groups, the pyrazole ring undergoes electrophilic substitution under vigorous conditions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 3 (52% yield) .

-

Sulfonation : Oleum (20% SO₃) at 140°C yields sulfonated derivatives for agrochemical applications.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

| Reaction | Catalyst | Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | 5-Amino-1-(3-biphenyl)-1H-pyrazole-4-carbonitrile |

| Ullmann Coupling | CuI, L-proline, DMSO, 110°C | Phenol | 5-Amino-1-(3-phenoxy-phenyl)-1H-pyrazole-4-carbonitrile |

Heterocyclic Annulation

The amino and cyano groups facilitate cyclization:

-

With β-ketoesters : Forms pyrazolo[1,5-a]pyrimidines under microwave irradiation (85% yield) .

-

With CS₂/KOH : Produces thiazolo[4,5-b]pyrazoles, potent kinase inhibitors .

Key Mechanistic Insights:

-

Steric Effects : The 3-chloro group hinders electrophilic attack on the phenyl ring, favoring para substitution .

-

Electronic Effects : The -CN group withdraws electron density, reducing pyrazole ring reactivity but stabilizing intermediates in cross-couplings .

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance NAS and coupling efficiencies .

科学的研究の応用

Biological Activities

The biological significance of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is noteworthy:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group enhances its biological activity, making it a candidate for further development in cancer therapeutics .

- Anti-inflammatory Effects : Studies have reported that certain derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Industrial Applications

Beyond its biological applications, this compound also finds potential uses in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability and mechanical strength .

Case Study 1: Synthesis and Characterization

In a study published by Trofimov et al., the mechanochemical synthesis of novel derivatives of 5-amino-pyrazole-4-carbonitriles was explored using green chemistry principles. The synthesized compounds were characterized using techniques like FTIR and NMR spectroscopy, confirming their structures and purities .

Case Study 2: Anticancer Activity

A research article highlighted the anticancer activity of a specific derivative of this compound against breast cancer cell lines. The study demonstrated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways .

作用機序

The mechanism of action of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The amino and cyano groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of biological pathways.

類似化合物との比較

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbohydrazide

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-yl)(2-furyl)methanone

Comparison

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization.

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions.

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbohydrazide contains a hydrazide group, which can form hydrazones and other derivatives.

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-yl)(2-furyl)methanone has a furyl group, which can influence its electronic properties and reactivity.

生物活性

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 51516-68-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of this compound is , with a molecular weight of approximately 218.65 g/mol. It exhibits a melting point range of 183°C to 187°C and is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN4 |

| Molecular Weight | 218.65 g/mol |

| Melting Point | 183°C - 187°C |

| CAS Number | 51516-68-8 |

| PubChem CID | 734496 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study published in MDPI highlighted its role as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell division. The compound was shown to arrest the cell cycle in the G2/M phase, demonstrating its potential as an anticancer agent .

Key Findings:

- IC50 Values: The compound displayed IC50 values in the low micromolar range, indicating effective cytotoxicity against various cancer cell lines.

- Mechanism of Action: Docking simulations revealed that it binds to the colchicine site on tubulin, suggesting a mechanism similar to other known anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer effects, this pyrazole derivative has shown promising anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce inflammation in models such as LPS-induced glial inflammation and glutamate-induced oxidative neurotoxicity .

Research Highlights:

- Inhibition of TNF-a Release: The compound inhibited TNF-a release in whole blood with an IC50 of 0.283 mM, showcasing its potential as an anti-inflammatory agent .

- Selectivity for COX Enzymes: Some derivatives of pyrazole compounds have exhibited selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Case Study on Anticancer Efficacy:

- Case Study on Anti-inflammatory Effects:

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known pyrazole derivatives in terms of potency and selectivity:

| Compound | IC50 (μM) | Activity Type | Mechanism |

|---|---|---|---|

| This compound | Low micromolar | Anticancer / Anti-inflammatory | Tubulin polymerization inhibition |

| Compound X | 0.08 - 12.07 | Anticancer | Colchicine site binding |

| Compound Y | <10 | Anti-inflammatory | COX-2 inhibition |

特性

IUPAC Name |

5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKRSWGTAMOYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352714 | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51516-68-8 | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。